molecular formula C11H16O3P+ B14381320 [(4-Ethylphenyl)methoxy](1-hydroxyethyl)oxophosphanium CAS No. 88648-16-2

[(4-Ethylphenyl)methoxy](1-hydroxyethyl)oxophosphanium

Cat. No.: B14381320
CAS No.: 88648-16-2
M. Wt: 227.22 g/mol
InChI Key: HXRLMSYBQXIVMU-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)methoxyoxophosphanium is a complex organophosphorus compound characterized by its unique structure, which includes an ethyl-substituted phenyl group, a methoxy group, and a hydroxyethyl group attached to an oxophosphanium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)methoxyoxophosphanium typically involves multiple steps, starting with the preparation of the 4-ethylphenylmethanol precursor. This precursor is then reacted with a suitable phosphine reagent under controlled conditions to form the oxophosphanium core. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of (4-Ethylphenyl)methoxyoxophosphanium may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)methoxyoxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxophosphanium core to phosphines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxyethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups.

Scientific Research Applications

(4-Ethylphenyl)methoxyoxophosphanium has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It finds applications in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)methoxyoxophosphanium involves its interaction with molecular targets through its oxophosphanium core. This core can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound’s functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand with similar coordination properties.

    (4-Methoxyphenyl)methoxyphosphine: Shares structural similarities but lacks the ethyl and hydroxyethyl groups.

    (4-Ethylphenyl)phosphine oxide: Similar in structure but differs in the oxidation state of the phosphorus atom.

Uniqueness

(4-Ethylphenyl)methoxyoxophosphanium is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both methoxy and hydroxyethyl groups allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

88648-16-2

Molecular Formula

C11H16O3P+

Molecular Weight

227.22 g/mol

IUPAC Name

(4-ethylphenyl)methoxy-(1-hydroxyethyl)-oxophosphanium

InChI

InChI=1S/C11H16O3P/c1-3-10-4-6-11(7-5-10)8-14-15(13)9(2)12/h4-7,9,12H,3,8H2,1-2H3/q+1

InChI Key

HXRLMSYBQXIVMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CO[P+](=O)C(C)O

Origin of Product

United States

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